molecular formula C12H18N2O3S2 B7562808 N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide

Cat. No. B7562808
M. Wt: 302.4 g/mol
InChI Key: WEYCHSIAFQCBGC-UHFFFAOYSA-N
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Description

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide, also known as MSEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. MSEA is a sulfonamide derivative that is synthesized by the reaction between 2-chloro-N-methyl-N-phenylacetamide and methanesulfonamide.

Mechanism of Action

The mechanism of action of N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. This compound has also been shown to modulate the levels of various neurotransmitters and hormones, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the levels of reactive oxygen species. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In cardiovascular research, this compound has been shown to have vasodilator effects by increasing the levels of nitric oxide.

Advantages and Limitations for Lab Experiments

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide. One area of research could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has potential applications in various scientific research areas, including cancer research, neuroscience, and cardiovascular research. This compound is synthesized by the reaction between 2-chloro-N-methyl-N-phenylacetamide and methanesulfonamide and exerts its effects by inhibiting the activity of enzymes and modulating the levels of neurotransmitters and hormones. This compound has several advantages for lab experiments, including its high solubility in water and ability to penetrate cell membranes, but also has some limitations, including its potential toxicity. Future research on this compound could focus on the development of this compound derivatives with improved efficacy and reduced toxicity, as well as the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide is synthesized by the reaction between 2-chloro-N-methyl-N-phenylacetamide and methanesulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide has potential applications in various scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In cardiovascular research, this compound has been shown to have vasodilator effects by increasing the levels of nitric oxide.

properties

IUPAC Name

N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-14(9-8-13-19(2,16)17)12(15)10-18-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYCHSIAFQCBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C)C(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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